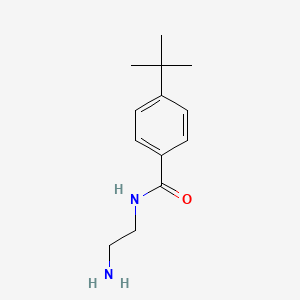

N-(2-Aminoethyl)-4-tert-butylbenzamide

Description

Systematic IUPAC Nomenclature and Structural Classification

The systematic IUPAC name for this compound is N-(2-aminoethyl)-4-(tert-butyl)benzamide . The name derives from its parent structure, benzamide (a benzene ring with an amide functional group at position 1), substituted at the para-position (position 4) with a tert-butyl group. The amide nitrogen is further substituted with a 2-aminoethyl group (-CH2CH2NH2).

Structurally, the molecule belongs to the class of aromatic amides , characterized by a benzene core linked to an amide moiety. The tert-butyl group (C(CH3)3) at the 4-position introduces steric bulk, while the 2-aminoethyl side chain confers potential hydrogen-bonding and nucleophilic properties. The compound’s classification can be further broken down as follows:

- Primary substituent : tert-Butyl group (electron-donating, hydrophobic).

- Secondary substituent : 2-Aminoethyl group (polar, basic due to the primary amine).

This dual substitution pattern makes the compound a versatile intermediate in organic synthesis, particularly for designing molecules with targeted physicochemical properties.

Synonyms and Registry Numbers

The compound is recognized by several synonyms and registry identifiers, though its non-salt form is less frequently documented in public databases compared to its hydrochloride derivative. Key identifiers include:

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-tert-butylbenzamide |

InChI |

InChI=1S/C13H20N2O/c1-13(2,3)11-6-4-10(5-7-11)12(16)15-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |

InChI Key |

SMPRBLZSOFRUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to N-(2-Aminoethyl)-4-tert-butylbenzamide

Direct Amidation of 4-tert-Butylbenzoyl Chloride

The most widely documented method involves reacting 4-tert-butylbenzoyl chloride with 2-aminoethylamine (ethylenediamine mono-hydrochloride) under controlled conditions. This single-step approach leverages the reactivity of acyl chlorides with primary amines to form amide bonds.

Procedure :

- 4-tert-Butylbenzoyl chloride (1.0 equiv) is dissolved in anhydrous ethyl acetate under nitrogen atmosphere.

- 2-Aminoethylamine hydrochloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

- The mixture is stirred for 4–6 hours at room temperature, followed by washing with 5% HCl to remove unreacted amine.

- The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.

- The crude product is recrystallized from ethanol to yield This compound hydrochloride as a white crystalline solid.

Key Parameters :

- Solvent : Ethyl acetate or dichloromethane.

- Temperature : 0–25°C.

- Yield : 60–75% (isolated as hydrochloride salt).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the tert-butyl group marginally slows the reaction but enhances crystallinity of the final product.

Alternative Pathway via 4-tert-Butylbenzoic Acid Activation

For laboratories lacking access to pre-synthesized acyl chlorides, 4-tert-butylbenzoic acid serves as a starting material. Activation using thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride in situ.

Procedure :

- 4-tert-Butylbenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in toluene for 2 hours.

- Excess SOCl₂ is removed under vacuum, yielding 4-tert-butylbenzoyl chloride as a pale yellow liquid.

- The acyl chloride is immediately reacted with 2-aminoethylamine hydrochloride as described in Section 1.1.

Advantages :

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

This compound hydrochloride exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁ClN₂O |

| Molecular Weight | 256.77 g/mol |

| ¹H NMR (500 MHz, D₂O) | δ 1.40 (s, 9H, tert-butyl), 2.90 (t, 2H, CH₂NH₂), 3.50 (t, 2H, CH₂NHC=O), 7.45–7.70 (m, 4H, Ar-H) |

| ¹³C NMR (126 MHz, D₂O) | δ 28.9 (C(CH₃)₃), 40.1 (CH₂NH₂), 51.2 (CH₂NHC=O), 126.7–136.0 (Ar-C), 167.5 (C=O) |

| Melting Point | 151–153°C (decomposition) |

Industrial-Scale Optimization

Catalytic Improvements

While early methods relied on stoichiometric acyl chlorides, Cu(OTf)₂ -catalyzed Ritter reactions (as in) offer potential for nitrile-based routes. However, this approach remains unexplored for aminoethyl-substituted benzamides.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The amide bond can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-tert-butylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Benzamide Derivatives

*Calculated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.